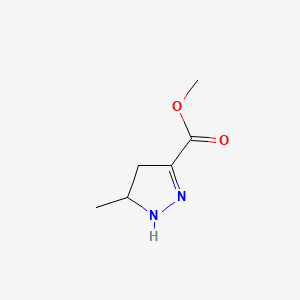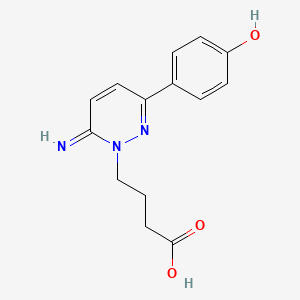
去甲基加巴喷丁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desmethyl Gabazine, also known as 4-[3-(4-hydroxyphenyl)-6-iminopyridazin-1-yl]butanoic acid, is a chemical compound that is a metabolite of Gabazine. Gabazine is a well-known antagonist of gamma-aminobutyric acid (GABA) receptors, specifically the GABA A receptor. Desmethyl Gabazine retains similar properties and is primarily used in scientific research to study the inhibitory effects on GABA A receptors .
科学研究应用
Desmethyl Gabazine is widely used in scientific research due to its ability to inhibit GABA A receptors. Some of its applications include:
Neuroscience Research: Studying the role of GABA A receptors in synaptic transmission and neuronal inhibition.
Pharmacology: Investigating the effects of GABA A receptor antagonists on various physiological and pathological conditions.
Drug Development: Serving as a reference compound for developing new GABA A receptor modulators
作用机制
Target of Action
Desmethyl Gabazine primarily targets the GABA-A receptors . These receptors are ionotropic receptors for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which plays a crucial role in virtually all physiological functions in the brain .
Mode of Action
Desmethyl Gabazine acts as a competitive antagonist of GABA-A receptors . It interacts with different residues on the receptors, thereby antagonizing the action of GABA . This interaction results in changes in the neuronal excitability and stabilization .
Biochemical Pathways
The primary biochemical pathway affected by Desmethyl Gabazine is the GABAergic system of neurotransmission . By antagonizing the GABA-A receptors, Desmethyl Gabazine disrupts the normal inhibitory function of GABA, leading to changes in neuronal excitability and potentially affecting various downstream effects related to mood, anxiety, and other neurological functions .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, determining how effectively it can reach its target receptors and exert its effects .
Result of Action
The primary result of Desmethyl Gabazine’s action is a reduction in the inhibitory effects of GABA, leading to changes in neuronal excitability . This can have various downstream effects, potentially influencing mood, anxiety, and other neurological functions . .
生化分析
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Desmethyl Gabazine is not well-defined. It is suggested that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is hypothesized that the effects of this product may change over time, potentially due to factors such as the product’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is possible that threshold effects may be observed, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Gabazine involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Pyridazine Ring: This involves the reaction of a suitable hydrazine derivative with a diketone to form the pyridazine ring.
Introduction of the Hydroxyphenyl Group: This step involves the coupling of the pyridazine intermediate with a hydroxyphenyl derivative under specific conditions to introduce the hydroxyphenyl group.
Formation of the Butanoic Acid Side Chain:
Industrial Production Methods: Industrial production of Desmethyl Gabazine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis.
化学反应分析
Types of Reactions: Desmethyl Gabazine undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydropyridazines.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Gabazine: The parent compound, also a GABA A receptor antagonist.
Azogabazine: A photochromic antagonist of the GABA A receptor.
Bicuculline: Another GABA A receptor antagonist with similar inhibitory effects .
Uniqueness: Desmethyl Gabazine is unique due to its specific binding affinity and inhibitory effects on GABA A receptors. Unlike other similar compounds, it is primarily used as a research tool to study the detailed mechanisms of GABAergic inhibition .
属性
IUPAC Name |
4-[3-(4-hydroxyphenyl)-6-iminopyridazin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c15-13-8-7-12(10-3-5-11(18)6-4-10)16-17(13)9-1-2-14(19)20/h3-8,15,18H,1-2,9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBZOXNFDJCREI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=N)C=C2)CCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675809 |
Source


|
| Record name | 4-[6-Imino-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-3,6-dihydropyridazin-1(2H)-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835870-49-0 |
Source


|
| Record name | 4-[6-Imino-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-3,6-dihydropyridazin-1(2H)-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
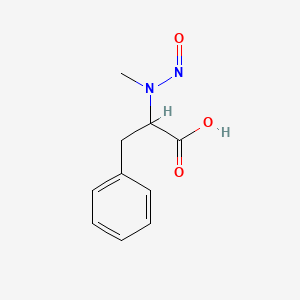
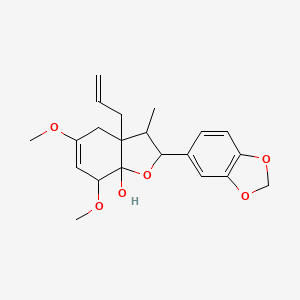
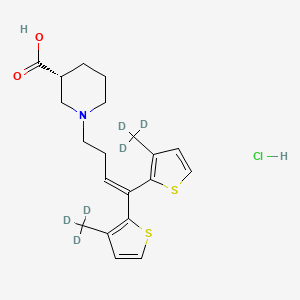
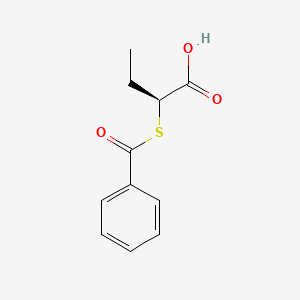
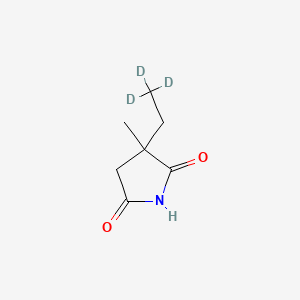
![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)

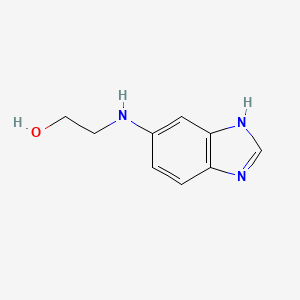
![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)
![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)
